N-(2-methoxybenzyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
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Description
N-(2-methoxybenzyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(2-methoxybenzyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide and its derivatives have been researched for their potential in cancer treatment. A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of these compounds against various cancer cell lines, including breast, lung, colon, and ovarian cancer. They found that several derivatives exhibited moderate to excellent anticancer activity, with some showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).
Antiproliferative Effects on Cancer Cells
Kim et al. (2011) reported the synthesis of conformationally rigid analogs of this compound, exploring their antiproliferative activities against melanoma and hematopoietic cell lines. Their findings highlighted the potential of these compounds as Raf kinase inhibitors, which could be pivotal in cancer treatment (Kim et al., 2011).
Nematocidal Activity
Liu et al. (2022) explored novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group for nematocidal activities. They discovered that certain compounds demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, indicating potential applications in agriculture (Liu et al., 2022).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been studied as well. Sanjeeva et al. (2021) synthesized benzofuran-oxadiazole hybrids and evaluated their antimicrobial effectiveness, showing promising results (Sanjeeva et al., 2021).
Antitubercular Activities
Nayak et al. (2016) synthesized and evaluated new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antitubercular activities. Their research showed that certain compounds had promising lead molecule potential against Mycobacterium tuberculosis, highlighting another avenue for medical application (Nayak et al., 2016).
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-2-26-16-10-8-14(9-11-16)19-21-20(27-23-19)18-17(25)12-13-24(22-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVHOWFDIGTGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.